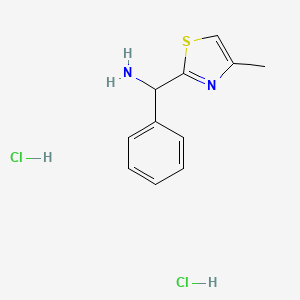

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride

Description

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine dihydrochloride (CAS: 1262771-15-2) is a thiazole-derived compound with a phenyl group at the 2-position of the thiazole ring and a methyl substituent at the 4-position. Its molecular formula is C₆H₁₂Cl₂N₂S (average mass: 215.136 Da), and it exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications . The compound exhibits a planar thiazole core with the phenyl and methyl groups contributing to steric and electronic properties critical for biological interactions.

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9;;/h2-7,10H,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSGNYPVOKZSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248268-06-4 | |

| Record name | (4-methyl-1,3-thiazol-2-yl)(phenyl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Thiazole-Phenyl Bond Formation

The Suzuki-Miyaura reaction is a pivotal method for constructing the aryl-thiazole linkage. In this approach, a halogenated phenylmethanamine derivative reacts with a 4-methylthiazol-2-yl boronic acid or ester under palladium catalysis. For example, 2-bromo-phenylmethanamine can be coupled with 4-methyl-1,3-thiazol-2-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) in a toluene-water mixture with sodium carbonate as a base. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the coupled product with moderate to high efficiency.

Key advantages include compatibility with amine functionalities and high regioselectivity. However, the requirement for anhydrous conditions and sensitivity to oxygen necessitate careful handling. A representative protocol from patent literature involves coupling 3-iodo-4-methylbenzaldehyde with a thiazole boronate to form the intermediate aldehyde, which is subsequently reduced to the primary amine via sodium borohydride.

Cyclocondensation for Thiazole Ring Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methylthiazole moiety directly on the phenylmethanamine scaffold. This method involves reacting a thioamide derivative with an α-haloketone. For instance, phenylmethanamine thiourea is treated with 2-chloroacetone in ethanol under reflux, leading to cyclization and formation of the thiazole ring.

A one-pot modification reported by El-Sawah et al. (2018) involves bromination of α-active methylene ketones followed by treatment with potassium thiocyanate and primary amines. For example, bromination of 3-oxo-3-phenylpropanenitrile generates an α-bromoketone, which reacts with thiocyanate ions to form a thiocyanate intermediate. Subsequent condensation with benzylamine yields the thiazol-2(3H)-imine derivative, which can be hydrolyzed to the primary amine.

Direct Functionalization of Phenylmethanamine

Direct introduction of the thiazole group to pre-formed phenylmethanamine is achieved via nucleophilic aromatic substitution (NAS). A halogenated thiazole (e.g., 5-bromo-4-methylthiazole ) reacts with phenylmethanamine in the presence of a copper(I) catalyst and a base such as cesium carbonate. This method is less common due to the low reactivity of aryl halides in NAS but offers a streamlined route when electron-withdrawing groups activate the thiazole ring.

Formation of the Dihydrochloride Salt

The free base (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine is converted to its dihydrochloride salt by treatment with hydrochloric acid. A standard procedure involves dissolving the amine in anhydrous diethyl ether and bubbling hydrogen chloride gas through the solution until precipitation is complete. The product is isolated via filtration, washed with cold ether, and dried under vacuum. Alternative methods use concentrated HCl in methanol, followed by solvent evaporation.

Comparative Analysis of Synthetic Routes

Experimental Protocols from Literature

Example 1: Suzuki Coupling Approach (Adapted from)

- Step 1 : Combine 2-bromo-phenylmethanamine (1.0 equiv), 4-methylthiazol-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in toluene/water (4:1).

- Step 2 : Heat at 90°C for 18 hours under nitrogen.

- Step 3 : Extract with ethyl acetate, dry over MgSO₄, and concentrate.

- Step 4 : Purify via column chromatography (hexane/ethyl acetate 3:1) to isolate the free base.

- Step 5 : Dissolve in ether, treat with HCl gas, filter, and dry to obtain the dihydrochloride.

Example 2: One-Pot Thiazole Synthesis (Adapted from)

- Step 1 : Brominate 3-oxo-3-phenylpropanenitrile with N-bromosuccinimide (NBS) in CCl₄.

- Step 2 : Add KSCN and stir to form the thiocyanate intermediate.

- Step 3 : Condense with phenylmethanamine in ethanol at reflux for 12 hours.

- Step 4 : Acidify with HCl, filter, and recrystallize from ethanol/water.

Challenges and Optimization Strategies

- Regioselectivity : Ensuring the thiazole group attaches at the desired phenyl position requires directing groups or ortho/para-activating substituents.

- Amine Protection : Use of Boc or Fmoc groups prevents undesired side reactions during coupling steps, as demonstrated in peptide synthesis methodologies.

- Salt Stability : The dihydrochloride form is hygroscopic; storage under anhydrous conditions is critical.

Chemical Reactions Analysis

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : Oxidation reactions can convert the thiazole ring into corresponding sulfoxides or sulfones.

Reduction: : Reduction reactions can reduce the thiazole ring or the amine group.

Substitution: : Nucleophilic substitution reactions can introduce different substituents on the thiazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed

Oxidation: : Thiazole sulfoxides and sulfones.

Reduction: : Reduced thiazoles and amines.

Substitution: : Substituted thiazoles and phenyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of (4-Methyl-1,3-thiazol-2-yl)(phenyl)methanamine dihydrochloride:

Basic Information

- IUPAC Name (4-methylthiazol-2-yl)(phenyl)methanamine dihydrochloride

- InChI Code: 1S/C11H12N2S.2ClH/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9;;/h2-7,10H,12H2,1H3;2*1H

- InChI Key: XUSGNYPVOKZSHB-UHFFFAOYSA-N

- Purity: 95%

- Physical Form: Powder

- Hazard Statements: H315, H319, H335

- Precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Applications of Thiazole Derivatives

While the search results do not specifically mention applications for (4-Methyl-1,3-thiazol-2-yl)(phenyl)methanamine dihydrochloride, they do highlight various applications of thiazole derivatives in general:

- Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties . For example, compound 1 , 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant properties in studies .

- Antimicrobial Activity: Some thiazole derivatives exhibit antifungal and antibacterial activity . Compounds 1a , 1b , 1e , and 1f have shown similar potency to ketoconazole against Candida albicans, while compound 1d was equipotent against Candida glabrata .

- Anticancer Activity: Thiazole-pyridine hybrids have shown antitumor activity against various cancer cell lines . One hybrid, 23 , exhibited better anti-breast cancer efficacy than 5-fluorouracil . Additionally, phenylthiazole-incorporated quinoline derivatives (24a and 24b ) have shown activity against colon carcinoma and lung cancer .

- Anti-tubercular Action: A specific compound, 53 , displayed anti-tubercular action with a minimum inhibitory concentration (MIC) of 0.09 µg/mL .

Mechanism of Action

The mechanism by which (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Halogen-Substituted Analogs

- Example : (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride (CAS: N/A)

- Structure : Chlorophenyl group at the thiazole’s 4-position; hydrochloride salt.

- Key Differences :

- Substituent : Chlorine (electron-withdrawing) vs. methyl (electron-donating) affects electronic density and binding affinity.

- Position : Phenyl at thiazole’s 4-position vs. 2-position in the target compound.

- Salt Form: Monohydrochloride vs. dihydrochloride, impacting solubility (lower Cl⁻ content reduces ionic strength). Impact: Chlorine’s electronegativity may enhance interactions with hydrophobic pockets in enzymes but reduce metabolic stability compared to methyl .

Methoxy-Substituted Analogs

- Example : 2-(4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)ethanamine hydrochloride (CAS: 695199-54-3)

- Structure : Methoxyphenyl group at thiazole’s 2-position; ethanamine chain.

- Key Differences :

- Chain Length : Ethylamine linker vs. direct phenyl attachment in the target compound.

Modifications to the Amine Side Chain

Extended Alkyl Chains

- Example : 3-(4-Methyl-1,3-thiazol-2-yl)-1-propanamine dihydrochloride (CAS: 1269358-84-0)

- Structure : Propylamine chain attached to the thiazole’s 2-position.

- Key Differences :

- Chain Length : Propylamine vs. phenylmethanamine in the target compound.

- Molecular Weight: 229.163 Da vs.

Diamine Derivatives

- Example : N1-(4-Methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride (CAS: 1909348-17-9)

- Structure : Ethylenediamine chain with two amine groups.

- Key Differences :

- Additional Amine : Introduces positive charge at physiological pH, improving solubility.

- Molecular Formula : C₆H₁₃Cl₂N₃S vs. C₆H₁₂Cl₂N₂S.

Heterocycle Core Modifications

Benzodiazole Analogs

- Example : (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride (CAS: 2089257-74-7)

- Structure : Benzimidazole core with fluorine substitution; dihydrochloride salt.

- Key Differences :

- Core Heterocycle : Benzimidazole (aromatic, two nitrogens) vs. thiazole (sulfur and one nitrogen).

- Substituent : Fluorine vs. methyl.

Salt Form Comparisons

| Property | Target Compound | Monohydrochloride Analogs | Dihydrochloride Analogs |

|---|---|---|---|

| Solubility in Water | High | Moderate | High |

| Stability | Enhanced | Moderate | Enhanced |

| Ionic Strength | 2 Cl⁻ | 1 Cl⁻ | 2 Cl⁻ |

- Example: [4-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride (CAS: 1187451-28-0) has lower solubility (monohydrochloride) compared to the target compound .

Antimicrobial Activity

Central Nervous System (CNS) Effects

Toxicity Considerations

- Aquatic Toxicity : A related compound (C₂₁H₂₆Cl₂N₈) shows toxicity at 20–30 mg/L (). The target compound’s methyl group may reduce environmental persistence compared to halogenated analogs .

Biological Activity

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine; dihydrochloride, also known as N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS No. | 1332530-26-3 |

| Molecular Formula | C₁₂H₁₅Cl₂N₂S |

| Molecular Weight | 254.78 g/mol |

| IUPAC Name | N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine; hydrochloride |

| Solubility | Soluble in water (due to dihydrochloride form) |

The synthesis typically involves the formation of the thiazole ring through reactions with α-haloketones and thiourea or thioamide, followed by nucleophilic substitution to introduce the benzyl group, and finally treating the free base with hydrochloric acid to form the dihydrochloride salt.

2.1 Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. For instance, studies have shown that related thiazole compounds exhibit antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal activity . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

2.2 Antitumor Activity

Research indicates that thiazole derivatives possess notable anticancer properties. For example, certain thiazole compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring enhance cytotoxic activity against different cancer cell lines .

In particular, compounds with a methyl group at position 4 of the phenyl ring have shown increased potency, with IC50 values indicating effective growth inhibition of cancer cells compared to standard treatments like doxorubicin .

2.3 Neurological Effects

Some thiazole derivatives have been reported to exhibit anticonvulsant activity. For example, specific analogues demonstrated significant efficacy in animal models for seizure disorders, suggesting potential therapeutic applications in neurology . The SAR analysis highlights that substituents on the thiazole ring can significantly influence anticonvulsant potency.

The biological mechanisms by which (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine; dihydrochloride exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of various enzymes involved in critical biochemical pathways.

- Receptor Interaction : It can also function as a receptor ligand, modulating pathways related to cell growth and apoptosis.

For instance, studies have shown that certain thiazole derivatives interact with proteins such as Bcl-2, influencing apoptotic pathways crucial for cancer therapy .

4. Case Studies

Several case studies illustrate the biological efficacy of thiazole derivatives:

- Antitumor Efficacy : In a study involving multiple cancer cell lines (HT29 and A431), specific thiazole compounds exhibited IC50 values lower than those of established chemotherapeutics .

- Anticonvulsant Activity : A novel thiazole-integrated molecule was tested in a PTZ seizure model and showed a median effective dose significantly lower than traditional anticonvulsants like ethosuximide .

5. Conclusion

(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine; dihydrochloride represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities including antimicrobial, antitumor, and anticonvulsant properties. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential across various medical fields.

Q & A

Q. What are the key synthetic pathways for (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-methylthiazole-2-carbaldehyde with benzylamine to form the imine intermediate.

- Step 2 : Reduction of the imine to yield the primary amine.

- Step 3 : Salt formation via treatment with hydrochloric acid to produce the dihydrochloride . Optimization focuses on solvent selection (e.g., ethanol for solubility), temperature control (20–25°C for imine stability), and stoichiometric ratios (1:1.2 amine:HCl for complete salt formation). Purity is monitored via HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters validate its purity?

Key methods include:

- NMR Spectroscopy : Confirms structural integrity (e.g., δ 2.4 ppm for thiazole methyl protons, δ 8.1 ppm for aromatic protons) .

- HPLC : Quantifies purity (>97%) using a C18 column and UV detection at 254 nm .

- Elemental Analysis : Validates stoichiometry (e.g., C: 45.2%, H: 4.8%, N: 10.5%, Cl: 26.7%) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 209.1 (free base) and 281.6 (dihydrochloride) .

Q. How do solubility and stability profiles impact experimental design in biological assays?

- Solubility : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water), facilitating in vitro assays. For organic solvents, DMSO is preferred (solubility: 20 mg/mL) .

- Stability : Store at −20°C in desiccated conditions; stability in PBS (pH 7.4) is >24 hours at 25°C. Preclude exposure to light to avoid thiazole ring degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from structural analogs or assay conditions. Mitigation strategies include:

- Comparative Studies : Test alongside structurally defined analogs (e.g., N-methyl derivatives) to isolate substituent effects .

- Dose-Response Curves : Use standardized concentrations (e.g., 1–100 μM) across cell lines (e.g., HEK293 vs. HeLa) to assess variability .

- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinities and validate with SPR or ITC .

Q. What experimental approaches are recommended to investigate structure-activity relationships (SAR) for thiazole derivatives?

- Scaffold Modification : Introduce substituents at the 4-methylthiazole or phenyl group (e.g., halogens, methoxy) to assess electronic effects .

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonding with the thiazole nitrogen) .

- In Vivo Profiling : Compare pharmacokinetics (e.g., AUC, Cmax) of dihydrochloride vs. free base in rodent models .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with slow evaporation at 4°C .

- Co-Crystallization : Use tartaric acid or succinimide to improve crystal lattice formation .

- Data Collection : Employ synchrotron radiation for high-resolution (<1.5 Å) data, particularly for twinned crystals .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions during amine salt formation to avoid hydrolysis .

- Biological Assays : Include vehicle controls (e.g., 0.1% DMSO) to rule out solvent artifacts .

- Data Interpretation : Cross-validate HPLC purity with <sup>1</sup>H NMR integration to detect low-level impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.